5-Fluoro-2-hydroxy-3-nitrobenzoic acid 5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 130046-91-2
VCID: VC21204504
InChI: InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F
Molecular Formula: C7H4FNO5
Molecular Weight: 201.11 g/mol

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

CAS No.: 130046-91-2

Cat. No.: VC21204504

Molecular Formula: C7H4FNO5

Molecular Weight: 201.11 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-hydroxy-3-nitrobenzoic acid - 130046-91-2

Specification

CAS No. 130046-91-2
Molecular Formula C7H4FNO5
Molecular Weight 201.11 g/mol
IUPAC Name 5-fluoro-2-hydroxy-3-nitrobenzoic acid
Standard InChI InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
Standard InChI Key ZHNGZUZDZKMLHL-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F

Introduction

Chemical Identity and Basic Information

5-Fluoro-2-hydroxy-3-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid framework with three additional functional groups: a fluorine atom, a hydroxyl group, and a nitro group . The compound is identified by the CAS number 130046-91-2 . It possesses the molecular formula C₇H₄FNO₅ with a molecular weight of 201.11 g/mol .

The compound has several systematic names in chemical nomenclature, including:

  • 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (primary name)

  • Benzoic acid, 5-fluoro-2-hydroxy-3-nitro- (alternative name)

The structural identifiers for this compound include:

  • InChI: InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)

  • InChI Key: ZHNGZUZDZKMLHL-UHFFFAOYSA-N

  • SMILES: O=C(O)C1=CC(F)=CC(=C1O)N(=O)=O

Structural Features and Chemical Properties

5-Fluoro-2-hydroxy-3-nitrobenzoic acid possesses several key functional groups that define its chemical behavior. The benzoic acid backbone contains a carboxylic acid group (-COOH), which contributes to its acidic properties. Additionally, it features three substitutions on the aromatic ring: a fluorine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3 .

Each functional group contributes specific properties to the molecule:

  • The carboxylic acid group provides acidic character and enhances solubility in polar solvents .

  • The fluorine substituent typically enhances biological activity and lipophilicity .

  • The nitro group serves as a potential site for further chemical modifications .

  • The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with other molecules .

These structural features create a compound with diverse reactivity patterns, making it valuable for research and industrial applications .

Physical and Physicochemical Properties

5-Fluoro-2-hydroxy-3-nitrobenzoic acid possesses a range of physicochemical properties that influence its behavior in various environments. The detailed properties are presented in the following table:

PropertyValueReference
Molecular Weight201.11 g/mol
Heavy Atoms14
Aromatic Heavy Atoms6
Fraction Csp30.0
Rotatable Bonds2
H-Bond Acceptors6.0
H-Bond Donors2.0
Molar Refractivity44.2
Topological Polar Surface Area (TPSA)103.35 Ų

The compound's partition coefficients, which indicate its distribution between hydrophilic and lipophilic phases, are reported through various calculation methods:

Partition Coefficient Calculation MethodValue
Log Po/w (iLOGP)0.62
Log Po/w (XLOGP3)1.98
Log Po/w (WLOGP)1.56
Log Po/w (MLOGP)0.4
Log Po/w (SILICOS-IT)-0.92
Consensus Log Po/w0.73

These values are sourced from reference and indicate that the compound has moderate lipophilicity.

Solubility ParameterValueClassification
Log S (ESOL)-2.52Soluble (0.608 mg/ml; 0.00302 mol/l)
Log S (Ali)-3.78Soluble (0.0337 mg/ml; 0.000167 mol/l)
Log S (SILICOS-IT)-0.86Soluble (27.6 mg/ml; 0.137 mol/l)

For handling and storing solutions of this compound, the following guidelines are recommended:

  • Select an appropriate solvent based on the compound's solubility characteristics .

  • Once a solution is prepared, store it in separate packages to avoid product degradation caused by repeated freezing and thawing .

  • For storage at -80°C, use the solution within 6 months .

  • For storage at -20°C, use the solution within 1 month .

  • To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath can be effective .

The complete preparation table for stock solutions is as follows (from reference ):

Amount of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mM
1 mg4.9724 mL0.9945 mL0.4972 mL
5 mg24.862 mL4.9724 mL2.4862 mL
10 mg49.724 mL9.9448 mL4.9724 mL

Applications and Research Significance

5-Fluoro-2-hydroxy-3-nitrobenzoic acid has potential applications in various fields due to its unique combination of functional groups :

  • Medicinal Chemistry: The compound may serve as a building block or intermediate in drug development processes. The fluorine substituent often enhances biological activity and lipophilicity of pharmaceutical compounds .

  • Organic Synthesis: The multiple functional groups provide sites for diverse chemical modifications, making it valuable as an intermediate in synthetic pathways .

  • Materials Science: The compound's structural features may contribute to the development of specialized materials with tailored properties .

The presence of multiple reactive functional groups allows for diverse reactivity patterns, which contributes to its value in research and industrial applications .

Safety ParameterInformation
Signal WordDanger
Hazard StatementsH302-H315-H317-H318-H410
Precautionary StatementsP261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352-P305+P351+P338+P310-P333+P313-P391-P501
GHS PictogramsGHS05, GHS07, GHS09
UN Number3077
Hazard Class9
Packing GroupIII

These designations indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), skin sensitization (H317), serious eye damage (H318), and is very toxic to aquatic life with long-lasting effects (H410) . Appropriate personal protective equipment should be used when handling this chemical, and proper disposal methods should be followed.

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